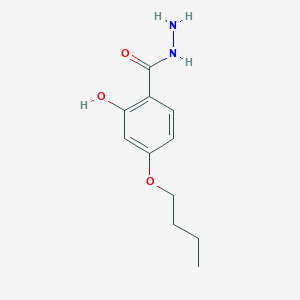
Benzoic acid, 4-butoxy-2-hydroxy-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-butoxy-2-hydroxy-, hydrazide: is an organic compound with a complex structure that includes a benzoic acid core substituted with butoxy and hydroxy groups, and a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-butoxy-2-hydroxy-, hydrazide typically involves the reaction of 4-butoxy-2-hydroxybenzoic acid with hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the hydrazide group, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: The hydrazide functional group is known for its potential pharmacological activities. Compounds containing this group are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-butoxy-2-hydroxy-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The compound may also interact with cellular membranes, affecting their integrity and function.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 4-hydroxy-, hydrazide: Similar structure but lacks the butoxy group.
Benzoic acid, 4-butoxy-, hydrazide: Similar structure but lacks the hydroxy group.
Salicylic acid hydrazide: Contains a hydroxy group at a different position on the aromatic ring.
Uniqueness: Benzoic acid, 4-butoxy-2-hydroxy-, hydrazide is unique due to the presence of both butoxy and hydroxy groups on the aromatic ring, which can influence its reactivity and biological activity
Eigenschaften
CAS-Nummer |
29264-02-6 |
|---|---|
Molekularformel |
C11H16N2O3 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
4-butoxy-2-hydroxybenzohydrazide |
InChI |
InChI=1S/C11H16N2O3/c1-2-3-6-16-8-4-5-9(10(14)7-8)11(15)13-12/h4-5,7,14H,2-3,6,12H2,1H3,(H,13,15) |
InChI-Schlüssel |
IADPSCYFCXOKMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)NN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



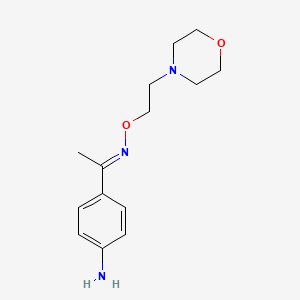


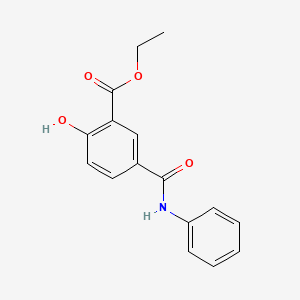
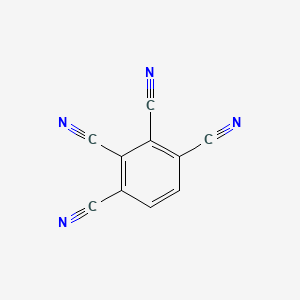
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14680753.png)
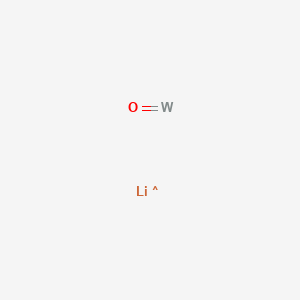
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)




![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)
